molecular formula C17H26BNO2 B1309575 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine CAS No. 852227-97-5

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No. B1309575
CAS RN: 852227-97-5
M. Wt: 287.2 g/mol
InChI Key: IIUXWPXCCXVCPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest due to their potential biological activities. In the context of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine, although not directly synthesized in the provided papers, related compounds have been created using various synthetic routes. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines was synthesized and showed significant antiallergy activity . This suggests that the piperidine scaffold is amenable to functionalization and could potentially be modified to include the 1,3,2-dioxaborolane moiety for applications in cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The compounds synthesized in the first paper were characterized using spectral data, which is a common practice for confirming the structure of synthesized compounds. Although the exact molecular structure analysis of this compound is not provided, it can be inferred that such a compound would likely be characterized by similar methods, including NMR and mass spectrometry, to ensure the correct substitution pattern on the piperidine ring.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions due to their nucleophilic nature. The compounds in the first paper were evaluated for their antiallergy activity, which implies that they may interact with biological targets through specific chemical reactions. The presence of a 1,3,2-dioxaborolane moiety in the compound of interest suggests its potential use in Suzuki-Miyaura cross-coupling reactions, which is a powerful tool in medicinal chemistry for creating new carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. While the papers provided do not directly discuss the properties of this compound, they do provide insight into the properties of structurally related compounds. For example, the synthesized compounds in the second paper were screened for their antimicrobial activities, indicating that the physical and chemical properties of these compounds allowed them to interact effectively with microbial targets. It can be extrapolated that the compound of interest would have distinct solubility, stability, and reactivity profiles due to the presence of the boron-containing group.

Scientific Research Applications

Synthesis and Intermediate Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the preparation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a critical intermediate in the synthesis of crizotinib, an anti-cancer medication. This process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (D. Kong et al., 2016).

Structural and Conformational Analysis

In-depth structural and conformational analyses of compounds containing the 1,3,2-dioxaborolan-2-yl)phenyl group have been conducted. Such studies involve crystallographic measurements, density functional theory (DFT) calculations, and analyses of molecular electrostatic potential and frontier molecular orbitals. These investigations reveal physicochemical properties and provide insights into the molecular structures of these compounds, confirming the consistency between DFT-optimized structures and crystallographically determined structures (P. Huang et al., 2021).

Synthesis of Boronated Compounds

The synthesis of boronated compounds, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives, has shown significance in various applications, from materials science to medicinal chemistry. For example, boronated phosphonium salts have been synthesized for in vitro cytotoxicity studies and cellular uptake measurements, highlighting their potential in medical research and treatment applications (Daniel E. Morrison et al., 2010).

Exploration of Anticancer Properties

Compounds derived from this compound have been explored for their anticancer effects. Research into derivatives such as 4-(3-(piperidin-4-yl)propyl)piperidine has indicated potential antiproliferative activity against human leukemia cells, showcasing the therapeutic possibilities of these compounds in oncology (K. Vinaya et al., 2011).

Safety and Hazards

The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in organic synthesis reactions .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound can also participate in hydroboration, which is the addition of a boron-hydrogen bond to a carbon-carbon double bond .

Biochemical Pathways

The compound is involved in several important organic synthesis reactions, such as the Suzuki reaction, Heck reaction, and Suzuki-Miyaura reaction . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Pharmacokinetics

It is known that the compound is soluble in ether, dichloromethane, tetrahydrofuran, and other organic solvents , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through the reactions it participates in. For example, in the Suzuki reaction, it can help form biaryl compounds, which are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The compound is sensitive to air and moisture . Therefore, it should be handled and stored in a dry, well-ventilated area away from ignition sources. It is also recommended to use appropriate personal protective equipment when handling the compound .

properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-9-8-10-15(13-14)19-11-6-5-7-12-19/h8-10,13H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUXWPXCCXVCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406884
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852227-97-5
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-97-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
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